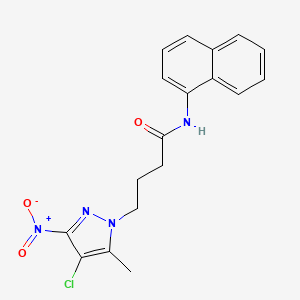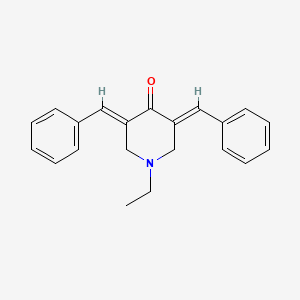![molecular formula C22H14FN3O2 B11454215 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11454215.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of these reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown promising results in scientific research, particularly in the fields of cancer and inflammatory diseases. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, and to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has demonstrated anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves the inhibition of various enzymes and the induction of apoptosis in cancer cells. It targets molecular pathways such as the caspase pathway, which is crucial for programmed cell death. Further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide is similar to other benzoxazole derivatives, such as N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine . These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties . this compound is unique due to its specific molecular structure and the combination of functional groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C22H14FN3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O2/c1-13-15(22-26-19-6-2-3-8-20(19)28-22)5-4-7-18(13)25-21(27)16-10-9-14(12-24)11-17(16)23/h2-11H,1H3,(H,25,27) |
InChI Key |
GNXYBMXTIAISKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11454135.png)
![1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11454141.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454154.png)


![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11454182.png)
![N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11454183.png)
![6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11454185.png)
![4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11454199.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454200.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11454207.png)
![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea](/img/structure/B11454223.png)
![1'-[2-(4-chlorophenoxy)ethyl]-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11454225.png)
